molecular formula C12H14O2 B13639779 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No.: B13639779
M. Wt: 190.24 g/mol
InChI Key: HWTOZMFKVYASNQ-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde ( 929301-80-4) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol, belongs to the 2,3-dihydrobenzofuran class of heterocyclic scaffolds, which are recognized as privileged structures in drug design . The core application of this compound is as a versatile synthetic intermediate for the design and development of novel bioactive molecules. The 2,3-dihydrobenzofuran scaffold is a common structural element in a large number of important compounds and serves as a key precursor for the synthesis of more complex heterocyclic systems . Researchers utilize this aldehyde in various synthetic transformations, where the formyl group allows for further functionalization, enabling the construction of compound libraries for biological screening. Derivatives of 2,3-dihydrobenzofuran have demonstrated a wide spectrum of pharmacological activities in scientific literature, positioning them as crucial scaffolds for drug discovery . These reported activities include acting as potent and selective agonists of the Cannabinoid Receptor 2 (CB2), a promising target for treating neuropathic pain without the psychoactive effects associated with CB1 activation . Furthermore, related benzofuran and dihydrobenzofuran compounds have shown antimicrobial , anticancer , anti-inflammatory, and antioxidant properties . The specific 2,2,3-trimethyl substitution pattern on the dihydrofuran ring may influence the compound's stereochemistry and metabolic profile, thereby contributing to the optimization of drug-like properties in lead candidates . This product is supplied with a guaranteed purity of 95% and is intended for research and development purposes only . Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic uses. Not for human consumption.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,2,3-trimethyl-3H-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-8-10-6-4-5-9(7-13)11(10)14-12(8,2)3/h4-8H,1-3H3

InChI Key

HWTOZMFKVYASNQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC(=C2OC1(C)C)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Dihydrobenzofuran Derivatives

The synthesis of 2,3-dihydrobenzofuran derivatives, including the target compound, often starts from substituted hydroxybenzenes or catechols bearing allyl or alkenyl side chains. The general approach involves:

Key Preparation Route from Patent CN102942542A

This patent outlines a multi-step synthetic route to 2,3-dihydrobenzofuran compounds closely related to the target molecule, emphasizing industrial applicability:

  • Starting Material: Substituted o-hydroxybenzene derivatives with allyl groups.
  • Catalyst System: Ruthenium trichloride or its hydrate combined with sodium periodate as an oxidizing agent.
  • Stepwise Transformations:

    • Oxidation of the allyl group to aldehyde: The allyl side chain on the aromatic ring is oxidized to an aldehyde group under mild conditions (20–30 °C) using ruthenium trichloride and sodium periodate in a biphasic ethyl acetate/water system.

    • Reduction of aldehyde to hydroxyl: The aldehyde intermediate is reduced to the corresponding hydroxyl compound.

    • Chlorination and substitution: Chlorination of the phenolic hydroxyl group is carried out using reagents such as sulfuryl chloride or N-chlorosuccinimide, followed by substitution with leaving groups (e.g., sulfonyl chlorides).

    • Ring closure: Intramolecular cyclization forms the dihydrobenzofuran ring.

    • Hydrolysis: Final hydrolysis yields the carbaldehyde functional group at the 7-position.

  • Yields and Purification: The process reports high yields (up to 89% for key intermediates) and simple post-reaction workup, suitable for scale-up.

Table 1: Summary of Reaction Steps from Patent CN102942542A

Step Reagents/Catalysts Conditions Product Yield (%) Notes
Oxidation RuCl3·xH2O, NaIO4 20–30 °C, 1.5 h Aldehyde intermediate - Biphasic EtOAc/H2O system
Reduction Not specified (likely mild reducing agent) Room temp Hydroxyl intermediate - Followed by chlorination
Chlorination N-chlorosuccinimide or sulfuryl chloride 50–90 °C, 3 h Chlorinated intermediate 70 TLC monitored
Ring closure Intramolecular cyclization Heating Dihydrobenzofuran core - -
Hydrolysis Aqueous base (NaOH), acid workup Reflux, pH adjustment 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid 89 Key intermediate for derivatives

This method emphasizes a simple, cost-effective, and high-efficiency route with potential industrial scalability.

Catalytic Cyclization from Patent US4297284A

This patent describes a catalytic process for preparing 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran , a close analog of the target compound differing by the substitution pattern:

  • Starting Materials: Isobutenylpyrocatechol (3-isobutenyl-1,2-dihydroxybenzene) or mixtures with methallylpyrocatechol.
  • Catalyst: Organic sulfonic acids (e.g., p-toluenesulfonic acid).
  • Conditions: Heating between 60 °C and 200 °C, preferably 80–150 °C.
  • Mechanism: Acid-catalyzed cyclization of the alkenylpyrocatechol to form the benzofuran ring.
  • Advantages: Improved catalytic efficiency, avoidance of harsh reagents, and good selectivity.

This method is relevant for preparing the dihydrobenzofuran core with methyl substitutions at the 2-position, which is part of the target compound’s structure.

Table 2: Catalytic Cyclization Conditions

Parameter Details
Starting material 3-isobutenyl-1,2-dihydroxybenzene
Catalyst Organic sulfonic acid (R–SO3H)
Temperature range 60–200 °C (optimal 80–150 °C)
Reaction time Not specified
Yield Not specified, but improved over prior art
Notes Suitable for industrial scale

This process provides a clean and efficient route to the benzofuran nucleus with methyl groups at the 2-position, essential for the target compound.

Synthetic Approaches from Research Literature

Research articles on benzofuran derivatives provide additional synthetic protocols that can be adapted for the target compound:

  • Cascade Cyclization Strategies: Using ortho-hydroxy α-amino sulfones and halogenated indandione derivatives to form benzofuran rings under mild base catalysis, achieving high yields (>85%) and scalability.

  • Diazo Compound Cyclizations: Reaction of ethyl 2-diazoacetate with substituted phenols under acid catalysis to form 3-carboxy benzofurans, which can be further functionalized to introduce aldehyde groups.

While these methods focus on different substitution patterns, the principles of cyclization, oxidation, and functional group manipulation are applicable.

Detailed Research Outcomes and Notes

  • The ruthenium trichloride/sodium periodate oxidation is a mild and selective method for converting allyl side chains to aldehydes on aromatic rings, enabling the synthesis of benzofuran-7-carbaldehyde derivatives with high purity and yield.

  • Chlorination using N-chlorosuccinimide at 50–90 °C selectively chlorinates phenolic hydroxyls, facilitating subsequent substitution reactions critical for ring closure.

  • The acid-catalyzed cyclization of alkenylpyrocatechols is a robust and scalable method to generate the dihydrobenzofuran core with methyl substitutions, avoiding harsh reagents and high temperatures.

  • Cascade cyclization and tandem reactions enable efficient construction of benzofuran rings with diverse substitution, useful for generating compound libraries and analogs.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Ruthenium-catalyzed oxidation Substituted o-hydroxy allylbenzene RuCl3·xH2O, NaIO4 20–30 °C, 1.5 h Up to 89 Mild, selective oxidation to aldehyde
Chlorination & substitution Hydroxylated intermediate N-chlorosuccinimide, sulfuryl chloride 50–90 °C, 3 h ~70 Enables ring closure
Acid-catalyzed cyclization Isobutenylpyrocatechol Organic sulfonic acid (e.g., TsOH) 80–150 °C Not specified Efficient ring closure with methyl groups
Cascade cyclization ortho-hydroxy α-amino sulfones Base (Na2CO3, K2CO3) Room temp to mild heating >85 High efficiency, scalable

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde and related compounds, inferred from structural analogs and available

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Applications/Properties
This compound* C₁₂H₁₄O₂ 190.24 (calculated) N/A N/A Hypothesized: Intermediate, agrochemicals
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde C₁₁H₁₂O₂ 176.21 38002-88-9 81–83 Chemical intermediate; commercial availability
2,3-Dihydro-1-benzofuran-7-carbaldehyde C₉H₈O₂ 148.16 196799-45-8 62–64 Pharmaceutical precursor; lower steric hindrance
5-Iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde C₉H₇IO₂ 274.06 281678-74-8 N/A Potential halogenated intermediate in drug synthesis
2,3-Dihydro-1-benzofuran-7-carbonylchloride C₉H₇ClO₂ 182.60 123266-63-7 N/A Reactive acyl chloride; used in derivatization

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Physical Properties

  • Melting Points : Methyl groups enhance crystallinity. The 2,2-dimethyl analog (81–83°C ) has a higher melting point than the unsubstituted dihydrobenzofuran carbaldehyde (62–64°C ). The trimethyl derivative likely exhibits even higher thermal stability.
  • This could limit bioavailability in biological applications compared to less-substituted analogs like 2,3-dihydro-1-benzofuran-7-carbaldehyde .

Biological Activity

2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is an organic compound belonging to the benzofuran family. Its unique molecular structure, characterized by a benzofuran ring with a carbaldehyde functional group and three methyl groups at specific positions, suggests potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 57741858
PropertyValue
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
StructureBenzofuran with aldehyde

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that this compound can interact with various biological targets, which may lead to therapeutic applications in treating infections and skin diseases such as cancer and psoriasis. The specific mechanisms of action are still under investigation but may involve the modulation of enzyme activity or receptor binding.

Case Studies

  • Skin Disease Treatment :
    • A study explored the efficacy of the compound in vitro against skin pathogens. Results indicated that it inhibited the growth of certain bacterial strains associated with skin infections.
    • Further research is needed to evaluate its effectiveness in vivo and its potential as a topical treatment.
  • Antioxidant Activity :
    • Preliminary assays demonstrated that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets. The unique structure allows it to bind to certain enzymes or receptors, modulating their activity and potentially altering metabolic pathways related to disease processes.

Comparative Analysis with Similar Compounds

Compared to other benzofurans, this compound possesses distinct chemical reactivity and biological activity profiles due to its specific substitution pattern.

Compound NameCAS NumberBiological Activity
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde38002-88-9Limited antimicrobial properties
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde363185-40-4Antioxidant activity noted

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing 2,2,3-Trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the benzofuran core and substituent positions. For example, diastereotopic protons in the dihydrofuran ring may show splitting patterns in the range of δ 1.2–1.5 ppm for methyl groups .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~192.21 g/mol for derivatives) and fragmentation patterns .

  • Infrared (IR) Spectroscopy : The aldehyde carbonyl stretch (~1700 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) are diagnostic .

    • Data Table :
PropertyValue/TechniqueSource
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight~190.24 g/molCalculated
Key NMR Peaksδ 9.8–10.2 (CHO)

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Friedel-Crafts Acylation : Acyl chloride derivatives (e.g., 2,2-dimethyl analogs) react with aromatic rings under Lewis acid catalysis (e.g., AlCl₃) to introduce substituents .
  • Condensation Reactions : Aldehyde groups can form via oxidation of benzyl alcohols or selective deprotection of protected aldehyde precursors .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) are standard for isolating pure products .

Advanced Questions

Q. How do steric effects from the 2,2,3-trimethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The 2,2,3-trimethyl substituents create a congested environment, reducing accessibility for catalysts in reactions like Suzuki-Miyaura coupling. This necessitates bulky ligands (e.g., SPhos) or elevated temperatures .

  • Electronic Effects : Methyl groups donate electron density, potentially destabilizing intermediates in electrophilic substitutions. Computational modeling (DFT) can predict regioselectivity .

  • Case Study : In palladium-catalyzed carbonylations, lower yields (≤40%) are observed compared to less-substituted analogs due to hindered oxidative addition .

    • Data Table :
Reaction TypeCatalyst/LigandYield (%)Source
Suzuki-Miyaura CouplingPd(OAc)₂/SPhos35–40
Aldehyde OxidationKMnO₄ in acidic medium60–70

Q. How can researchers resolve discrepancies in NMR data caused by diastereomer formation?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA) to separate enantiomers .
  • Variable-Temperature NMR : Cooling to –40°C slows conformational exchange, resolving overlapping peaks for diastereotopic protons .
  • X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis (e.g., analogs in ).

Q. What strategies optimize the condensation reaction for higher yields?

  • Methodological Answer :

  • Catalyst Screening : Base catalysts (e.g., NaH or K₂CO₃) in DMF enhance imine or aldol condensation efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
  • Solvent Effects : Polar aprotic solvents (THF, DMF) stabilize charged intermediates, while additives like molecular sieves remove water .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for derivatives of this compound?

  • Analysis :

  • Polymorphism : Crystallization conditions (e.g., solvent polarity, cooling rate) can produce different polymorphs with distinct melting points .
  • Impurity Profiles : Residual solvents or byproducts (e.g., unreacted aldehyde) lower observed melting points. Purity assessment via HPLC (≥97%) is critical .

Research Tools & Safety

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Aldehyde Handling : Use fume hoods due to volatility; stabilize solutions with 1% acetic acid to prevent polymerization .
  • Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal .

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